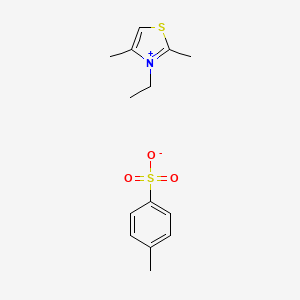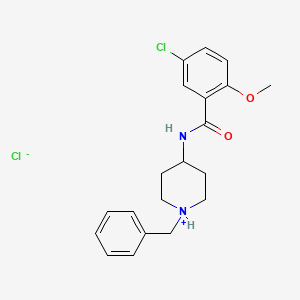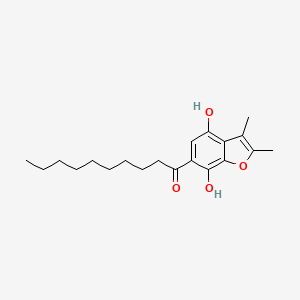
4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl- typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Decanoyl Group: The decanoyl group can be introduced via Friedel-Crafts acylation using decanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the decanoyl chain can be reduced to an alcohol.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the benzofuran ring.
科学研究应用
4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.
相似化合物的比较
Similar Compounds
4,7-Benzofurandiol, 6-octanoyl-2,3-dimethyl-: Similar structure but with an octanoyl group instead of a decanoyl group.
4,7-Benzofurandiol, 6-decanoyl-2,3-diethyl-: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the decanoyl group and dimethyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.
属性
CAS 编号 |
49710-89-6 |
|---|---|
分子式 |
C20H28O4 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-(4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-yl)decan-1-one |
InChI |
InChI=1S/C20H28O4/c1-4-5-6-7-8-9-10-11-16(21)15-12-17(22)18-13(2)14(3)24-20(18)19(15)23/h12,22-23H,4-11H2,1-3H3 |
InChI 键 |
UACMYZFWAIIZPV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)C1=CC(=C2C(=C(OC2=C1O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



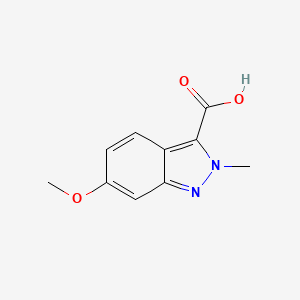
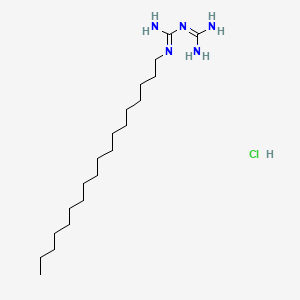
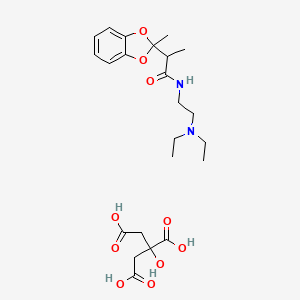



![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)

